

Experimental setup for reactions involving 5-Fluorobenzo[c]isoxazole-3-carbonitrile

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Compound of Interest

Compound Name: 5-Fluorobenzo[c]isoxazole-3-carbonitrile

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Application Notes and Protocols for 5-Fluorobenzo[c]isoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed experimental setup for the synthesis and characterization of **5-Fluorobenzo[c]isoxazole-3-carbonitrile**. Due to the limited availability of published experimental data for this specific molecule, the following protocols are based on established synthetic methodologies for analogous compounds.

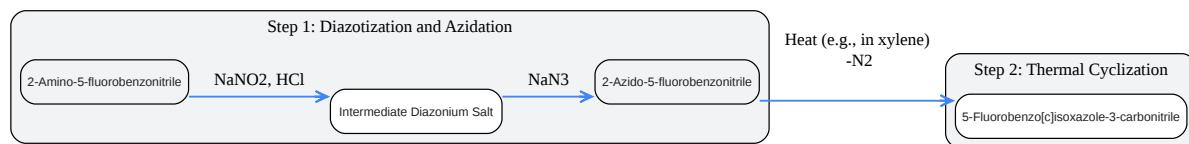
Introduction

5-Fluorobenzo[c]isoxazole-3-carbonitrile is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The benzo[c]isoxazole (or anthranil) scaffold is a "privileged structure" found in numerous biologically active molecules.^[1] ^[2] Functionalized benzisoxazoles exhibit a wide range of therapeutic properties, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer activities.^[3]^[4] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.^[5] The nitrile group serves as a versatile synthetic handle for further molecular elaborations.

These notes describe a proposed two-step synthesis starting from the commercially available 2-Amino-5-fluorobenzonitrile, proceeding through a diazotization-azidation reaction followed by a thermal cyclization.

Proposed Synthetic Pathway

A plausible synthetic route to **5-Fluorobenzo[c]isoxazole-3-carbonitrile** involves the conversion of 2-Amino-5-fluorobenzonitrile to the corresponding azide, followed by thermal cyclization which is known to produce benzo[c]isoxazoles from ortho-azido carbonyl compounds.^[6]



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Figure 1: Proposed two-step synthesis of **5-Fluorobenzo[c]isoxazole-3-carbonitrile**.

Experimental Protocols

Safety Precaution: Aryl azides can be explosive, especially upon heating. It is crucial to handle them with appropriate safety measures, including the use of a blast shield, and to avoid scratching or sudden impacts. The thermal cyclization should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 2-Azido-5-fluorobenzonitrile

This protocol is adapted from general procedures for the diazotization of aromatic amines and their conversion to aryl azides.

Materials and Reagents:

Reagent	CAS Number	Molar Mass (g/mol)	Quantity (mmol)	Volume/Mass
2-Amino-5-fluorobenzonitrile	61272-77-3	136.13	10.0	1.36 g
Hydrochloric acid (conc., 37%)	7647-01-0	36.46	-	3 mL
Sodium nitrite (NaNO ₂)	7632-00-0	69.00	11.0	0.76 g
Sodium azide (NaN ₃)	26628-22-8	65.01	12.0	0.78 g
Deionized water	7732-18-5	18.02	-	~50 mL
Dichloromethane (DCM)	75-09-2	84.93	-	~100 mL
Sodium sulfate (anhydrous)	7757-82-6	142.04	-	As needed

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-Amino-5-fluorobenzonitrile (1.36 g, 10.0 mmol) in a mixture of deionized water (15 mL) and concentrated hydrochloric acid (3 mL).
- Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
- Dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL) and add this solution dropwise to the cooled suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
- Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- In a separate 250 mL beaker, dissolve sodium azide (0.78 g, 12.0 mmol) in deionized water (20 mL) and cool to 0-5 °C.

- Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) may be observed.
- Allow the reaction mixture to stir for 1 hour at 0-5 °C, then let it warm to room temperature and stir for an additional hour.
- Extract the aqueous mixture with dichloromethane (3 x 30 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-Azido-5-fluorobenzonitrile. This product should be handled with care and preferably used immediately in the next step without further purification.

Protocol 2: Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

This protocol is based on the thermal cyclization of ortho-azidoaryl carbonyl compounds.[\[6\]](#)

Materials and Reagents:

Reagent	CAS Number	Molar Mass (g/mol)	Quantity (mmol)	Volume/Mass
2-Azido-5-fluorobenzonitrile	756839-23-3	162.12	~10.0 (crude)	~1.62 g
o-Xylene	1330-20-7	106.16	-	50 mL
Hexane	110-54-3	86.18	-	As needed
Ethyl Acetate	141-78-6	88.11	-	As needed

Procedure:

- Caution: Conduct this reaction behind a blast shield in a fume hood.

- Dissolve the crude 2-Azido-5-fluorobenzonitrile (~10.0 mmol) in o-xylene (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.
- Heat the solution to reflux (approximately 140-144 °C) with stirring. Nitrogen gas will evolve from the reaction mixture.
- Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting azide. The reaction is typically complete within 1-3 hours.^[6]
- After completion, allow the reaction mixture to cool to room temperature.
- Remove the o-xylene under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure **5-Fluorobenzo[c]isoxazole-3-carbonitrile**.

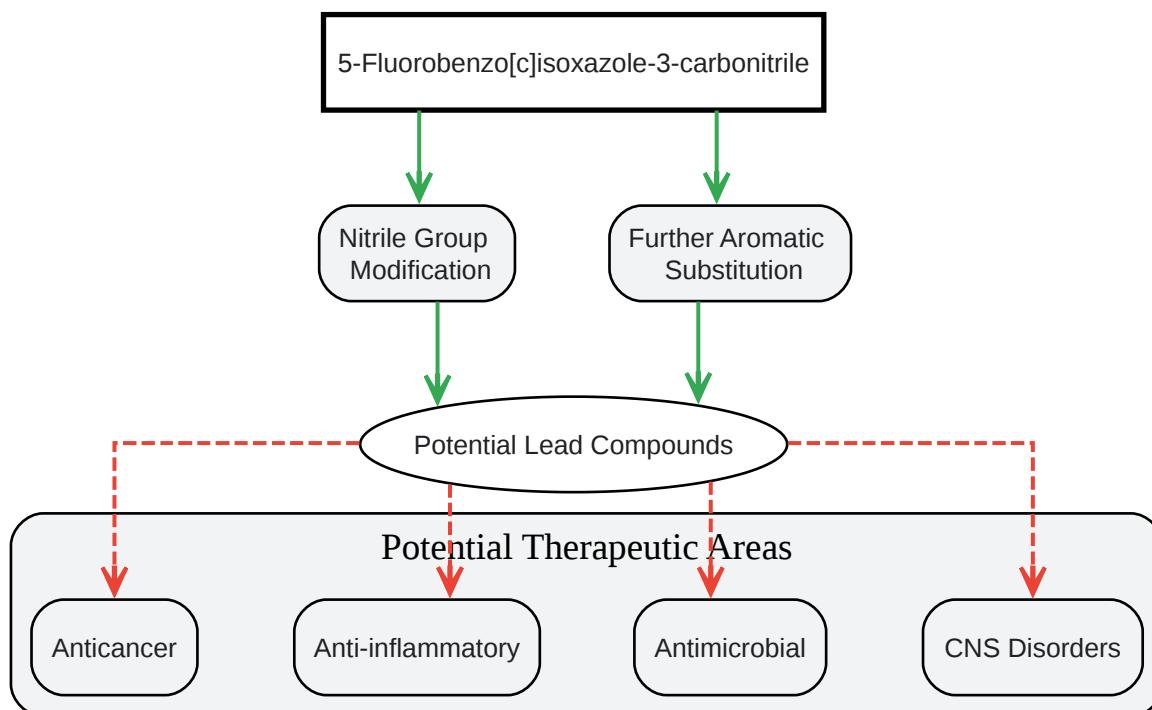
Expected Characterization Data

The following table summarizes the expected analytical data for the final product, based on characteristic values for similar benzo[c]isoxazole structures.^{[7][8][9]}

Analysis Technique	Expected Data
¹ H NMR (CDCl ₃)	δ 7.2-8.0 ppm (multiplets, 3H, aromatic protons). The fluorine atom will cause splitting of adjacent proton signals.
¹³ C NMR (CDCl ₃)	δ 110-165 ppm (aromatic and isoxazole carbons, expect C-F couplings), ~115 ppm (nitrile carbon).
¹⁹ F NMR (CDCl ₃)	A single resonance, with coupling to adjacent aromatic protons.
IR (KBr/ATR)	ν ~2230-2240 cm ⁻¹ (C≡N stretch), ~1620-1640 cm ⁻¹ (C=N stretch of isoxazole), ~1450-1600 cm ⁻¹ (aromatic C=C stretches), ~1100-1250 cm ⁻¹ (C-F stretch).
Mass Spec. (EI)	Expected M ⁺ at m/z = 162.03. Fragmentation may involve the loss of N ₂ , CO, and HCN.
Appearance	Expected to be a crystalline solid or oil.
Purity (HPLC)	>95% after purification.

Applications in Drug Discovery

The **5-Fluorobenzo[c]isoxazole-3-carbonitrile** scaffold is a promising starting point for the development of novel therapeutic agents.



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Figure 2: Potential derivatization and therapeutic applications.

- Scaffold for Library Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a key point for diversification to generate a library of compounds for high-throughput screening.
- Bioisostere: The benzo[c]isoxazole ring system can act as a bioisostere for other aromatic systems like indoles or benzofurans in known pharmacologically active molecules.
- Targeting Fluorine-Specific Interactions: The fluorine atom can participate in favorable interactions with biological targets, potentially increasing binding affinity and selectivity.^[5]
- Potential Therapeutic Areas: Based on the activities of related compounds, derivatives of **5-Fluorobenzo[c]isoxazole-3-carbonitrile** could be explored for their potential as anticancer, anti-inflammatory, antimicrobial, or CNS-active agents.^{[3][10]}

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